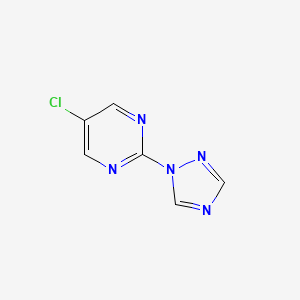

5-chloro-2-(1H-1,2,4-triazol-1-yl)pyrimidine

Description

Properties

IUPAC Name |

5-chloro-2-(1,2,4-triazol-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN5/c7-5-1-9-6(10-2-5)12-4-8-3-11-12/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUVJIMBMHGTCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N2C=NC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(1H-1,2,4-triazol-1-yl)pyrimidine typically involves the reaction of 5-chloropyrimidine with 1H-1,2,4-triazole under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the triazole ring is introduced into the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(1H-1,2,4-triazol-1-yl)pyrimidine can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce reduced pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antifungal Activity

5-Chloro-2-(1H-1,2,4-triazol-1-yl)pyrimidine has been evaluated for its antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant activity against various bacterial strains and fungi. For instance, compounds containing this structure have shown promising results against Staphylococcus aureus and Candida albicans in vitro . The mechanism typically involves the inhibition of key metabolic pathways in these microorganisms.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated that it exhibits cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The action mechanism is believed to involve the inhibition of the aromatase enzyme, which plays a crucial role in estrogen biosynthesis, thereby reducing estrogen levels that can fuel certain types of cancers.

Biological Studies

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. It is being studied for its potential to mitigate neuroinflammation and oxidative stress in neuronal cells, which are critical factors in neurodegenerative diseases .

Anti-inflammatory Activity

The compound's ability to modulate inflammatory pathways has made it a candidate for further investigation in treating inflammatory conditions. Its interaction with various signaling molecules involved in inflammation could lead to the development of new therapeutic agents .

Chemical Biology

Building Block for Complex Molecules

In chemical biology, this compound serves as a valuable building block for synthesizing more complex molecules used in biological assays. Its structural features allow for modifications that can enhance biological activity or selectivity against specific targets .

Case Studies

Synthesis and Evaluation

A study reported the synthesis of various derivatives of this compound to evaluate their antimicrobial efficacy against multiple pathogens. The results indicated that specific substitutions on the triazole ring significantly improved their antibacterial activity compared to standard antibiotics .

Pharmacological Studies

In another case study focusing on anticancer properties, derivatives were tested against a panel of 60 human tumor cell lines at the National Cancer Institute. The findings highlighted certain derivatives as promising candidates for further development into anticancer therapeutics due to their selective cytotoxicity .

Mechanism of Action

The mechanism of action of 5-chloro-2-(1H-1,2,4-triazol-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of nucleic acids or proteins in microbial cells. In neuroprotective studies, it may modulate signaling pathways involved in inflammation and cell survival .

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Biological Activity

5-Chloro-2-(1H-1,2,4-triazol-1-yl)pyrimidine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound features both a pyrimidine ring and a triazole ring. Its molecular formula is with a molecular weight of 180.59 g/mol. The compound's unique structure contributes to its biological properties, making it a valuable scaffold for drug design.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅ClN₄ |

| Molecular Weight | 180.59 g/mol |

| CAS Number | 1536558-91-4 |

The primary target of this compound is the aromatase enzyme , which is crucial in the biosynthesis of estrogens. The compound inhibits this enzyme by forming hydrogen bonds with it, leading to a decrease in estrogen production. This mechanism is particularly relevant in the context of hormone-dependent cancers such as breast cancer.

Biochemical Pathways

The inhibition of aromatase affects several biochemical pathways:

- Estrogen Biosynthesis Inhibition : Reduces estrogen levels, which can slow the growth of estrogen-dependent tumors.

- Interaction with CYP450 Enzymes : The compound can bind to the heme iron in cytochrome P450 enzymes, influencing drug metabolism and pharmacokinetics .

Anticancer Properties

Research has demonstrated that this compound exhibits cytotoxic effects against various human cancer cell lines:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

In these studies, the compound showed significant inhibition of cell proliferation and induced apoptosis through various mechanisms including modulation of apoptosis-related proteins and cell cycle arrest .

Antimicrobial and Antifungal Activity

The compound also displays antimicrobial and antifungal properties. It has been tested against various pathogens with promising results, suggesting its potential as a therapeutic agent in infectious diseases .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- Study on Aromatase Inhibition : A study demonstrated that derivatives of this compound effectively inhibited aromatase activity in vitro, leading to reduced estrogen synthesis .

- Cytotoxicity Evaluation : In a comparative analysis with other triazole derivatives, this compound exhibited superior cytotoxicity against MCF-7 cells with an IC50 value significantly lower than that of standard treatments .

- Antifungal Activity : A recent investigation reported that this compound showed potent antifungal activity against Candida species, indicating its potential application in treating fungal infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-chloro-2-(1H-1,2,4-triazol-1-yl)pyrimidine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 5-chloropyrimidine derivatives with 1H-1,2,4-triazole under basic conditions. Key parameters include:

- Base selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or DMSO .

- Temperature : Reactions often proceed at 80–120°C for 12–24 hours to ensure complete conversion .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .

- Optimization Strategies :

- Substitute NaH with milder bases (e.g., Cs₂CO₃) to reduce side reactions.

- Use microwave-assisted synthesis to reduce reaction time .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Analytical Workflow :

¹H/¹³C NMR : Identify aromatic protons (δ 8.5–9.5 ppm for pyrimidine) and triazole protons (δ 7.5–8.5 ppm). Chlorine substituents deshield adjacent carbons .

IR Spectroscopy : Detect C-Cl stretches (~650 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ at m/z 212.04 (C₆H₄ClN₅) with fragments corresponding to pyrimidine ring cleavage .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activity data for triazolylpyrimidine derivatives?

- Case Study : Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from:

- Assay Conditions : Variations in buffer pH, ATP concentration, or temperature .

- Compound Purity : HPLC-grade purity (>95%) is critical; impurities can skew results .

- Structural Confirmation : Use single-crystal X-ray diffraction (e.g., CCDC data) to validate stereochemistry .

- Resolution Protocol :

- Replicate assays under standardized conditions.

- Cross-validate with orthogonal techniques (e.g., SPR for binding kinetics) .

Q. How can computational chemistry methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

- Workflow :

Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Chlorine substitution lowers LUMO energy, enhancing electrophilicity .

Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Triazole nitrogen atoms form hydrogen bonds with catalytic lysine residues .

MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?

- Key Issues :

- Exothermic Reactions : Triazole coupling at high temperatures may require controlled cooling .

- Solvent Recovery : DMF/DMSO are costly; switch to recyclable solvents (e.g., 2-MeTHF) .

- Scale-Up Protocol :

- Use flow chemistry for safer heat management.

- Optimize crystallization conditions to reduce solvent use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.